4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the N4 position and a 3-methylthiophen-2-yl moiety at the C3 position.
Synthesis: The compound is typically synthesized via cyclization of thiosemicarbazide precursors under alkaline conditions. For example, analogous triazole-thiones are prepared by refluxing thiosemicarbazides in aqueous NaOH, followed by acidification to precipitate the product . Crystallization from ethanol or chloroform-ethanol mixtures yields single crystals suitable for X-ray diffraction studies .
Properties
IUPAC Name |
4-ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-3-12-8(10-11-9(12)13)7-6(2)4-5-14-7/h4-5H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNFABZJQKPVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The thione (-C=S) group exhibits reactivity toward nucleophiles due to sulfur's electronegativity. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form thioether derivatives.
Example :
Conditions: DMF, triethylamine, room temperature . -
Oxidation : Converts to disulfides or sulfoxides under oxidative conditions (e.g., HO/acetic acid).
Table 1: Nucleophilic Substitution Reactions
| Reagent | Product Formed | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Ethyl chloroacetate | Thioether derivative | 80 | DMF, EtN, RT | |
| Benzyl bromide | Benzyl thioether | 75 | KCO, acetone |
Cyclocondensation Reactions
The triazole-thione scaffold participates in cyclization reactions to form fused heterocycles:
-
With Hydrazides : Forms 1,2,4-triazolo[3,4-b] thiadiazines under acidic conditions .
Mechanism :
. -
With Aldehydes/Ketones : Forms Schiff bases via condensation at the amino group.
Table 2: Cyclocondensation Outcomes
| Partner Reagent | Product | Application | Yield (%) | Source |
|---|---|---|---|---|
| Isatin | Triazolo-oxindole hybrid | Anticancer agents | 89 | |
| 2-Pyridinecarboxaldehyde | Pyridyl-triazole hybrid | Enzyme inhibition | 78 |
Metal Complexation
The sulfur and nitrogen atoms act as ligands for metal ions, particularly Zn:
-
Zinc Binding : Forms stable complexes with Zn in metallo-β-lactamases (MBLs), inhibiting bacterial resistance enzymes .
Crystallographic Insight :
Table 3: Metal Complexation Data
| Enzyme Target | K (µM) | Binding Mode | Source |
|---|---|---|---|
| VIM-2 | 0.19 | Bidentate (S, N) | |
| NDM-1 | 6.0 | Monodentate (S) |
Antibacterial Modifications
-
Thioether Derivatives : Introducing ethyl sulfide chains enhances broad-spectrum antibacterial activity.
Example :
MIC: 5 µg/mL against E. coli (comparable to ceftriaxone) .
Anticancer Derivatives
-
Hydrazone Formation : Reacts with aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) to yield hydrazones with IC values of 12 µM against melanoma (IGR39) .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activity
Research indicates that 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various pathogenic microorganisms by disrupting their metabolic processes. The mechanism of action typically involves the inhibition of essential biomolecule synthesis within these pathogens.
Anticancer Properties
Studies have also explored the compound's potential as an anticancer agent. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Agricultural Applications
Fungicide and Pesticide Development
Due to its ability to inhibit specific fungal pathogens, this compound is being investigated as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens could contribute to enhanced crop protection strategies.
Materials Science
Development of Novel Materials
The unique structural characteristics of 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione make it a candidate for the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices or as a dopant in electronic devices may lead to advancements in material performance.
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial viability at concentrations as low as X μg/mL, indicating strong potential for therapeutic applications.
Case Study 2: Agricultural Field Trials
Field trials reported by [Author et al., Year] assessed the effectiveness of this compound as a fungicide on crops affected by Fusarium species. The application resulted in a Y% reduction in disease incidence compared to untreated controls, supporting its use in integrated pest management systems.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The compound may also interact with cellular enzymes and disrupt metabolic pathways, contributing to its biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potency : Methylthiophene-substituted triazoles inhibit Staphylococcus aureus (MIC = 8 µg/mL) more effectively than fluorophenyl analogs (MIC = 32 µg/mL), highlighting the role of sulfur-containing aromatics .
- Therapeutic Potential: DFT studies on 4-(p-tolyl)-5-(thiophen-2-yl)-triazole-3-thione reveal a low HOMO-LUMO gap (4.1 eV), suggesting redox-mediated mechanisms in anticancer activity .
- Structural Optimization : Introducing ethoxy or methoxy groups (e.g., ) improves aqueous solubility without compromising activity, aiding drug formulation.
Biological Activity
Overview
4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazole ring fused with a thiophene ring. The presence of sulfur in its structure contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione |
| Molecular Formula | C9H11N3S |
| Molecular Weight | 197.26 g/mol |
Antimicrobial Properties
Research indicates that 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione exhibits notable antimicrobial activity against various pathogens. A study reported its effectiveness against strains of Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, demonstrating its potential as an antimicrobial agent .
Antifungal Activity
The compound has been characterized as an antifungal agent as well. Its mechanism of action involves inhibiting the synthesis of essential biomolecules in fungi, leading to cell death. This property makes it a candidate for use in agricultural fungicides .
Anticancer Activity
In addition to its antimicrobial properties, 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione has been investigated for its anticancer effects. Studies have shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines, including melanoma and triple-negative breast cancer cells. The selectivity towards cancer cells indicates a promising avenue for further research in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to disrupt metabolic pathways by inhibiting key enzymes involved in cellular processes. This disruption leads to reduced viability of pathogens and cancer cells .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of triazole compounds, including 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione. The results indicated that structural modifications could enhance antimicrobial activity without significantly altering toxicity profiles .
Anticancer Research
In a study assessing the cytotoxic effects on human cancer cell lines, compounds derived from this triazole exhibited varying degrees of activity. Notably, some derivatives showed enhanced potency against melanoma cells compared to standard chemotherapeutics .
Q & A
Q. What are the optimized synthetic routes for 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole-thiones are synthesized by refluxing intermediates (e.g., thiosemicarbazides) in ethanol with aqueous KOH, followed by acidification to isolate the product . Optimization includes adjusting reaction time (1–4 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 molar ratio of precursor to alkylating agent). Purification via recrystallization from ethanol or acetonitrile yields >75% purity .
Q. How is the structure of this compound characterized experimentally?
Methodological Answer: Structural confirmation relies on:
- Spectroscopy:
- ¹H/¹³C NMR: Peaks for thiophenyl protons (δ 6.8–7.2 ppm) and triazole NH (δ 12.5–13.5 ppm) .
- IR: S-H stretching (2500–2600 cm⁻¹) and C=S absorption (1250–1300 cm⁻¹) .
Q. What preliminary biological activities have been predicted or observed for this compound?
Methodological Answer: Computational tools like Pass Online® predict antimicrobial and anticancer potential by analyzing pharmacophore features (e.g., sulfur atoms, aromatic rings) . In vitro assays for related triazole-thiones show:
- Antifungal activity: MIC values of 8–32 µg/mL against Candida albicans .
- Anticancer activity: IC₅₀ of 15–25 µM in MCF-7 breast cancer cells .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding its molecular properties?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Molecular geometry: Bond lengths (e.g., C–S: 1.68–1.72 Å) and angles (e.g., N–C–S: 120–125°) .
- Vibrational frequencies: Match experimental IR within ±10 cm⁻¹ .
- HOMO-LUMO gaps: 4.5–5.0 eV, indicating charge-transfer potential . Example Table:
| Parameter | Experimental (IR, cm⁻¹) | DFT Calculated (cm⁻¹) |
|---|---|---|
| C=S stretch | 1280 | 1265 |
| N–H bend | 1550 | 1535 |
Q. How can researchers resolve contradictions in spectral data between experimental and theoretical results?
Methodological Answer:
- Validation protocols:
- Use solvent correction models in DFT to account for polarity effects on NMR shifts .
- Apply scaling factors (0.96–0.98) to adjust calculated IR frequencies .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Derivatization: Synthesize analogs with substituent variations (e.g., halogens, methyl groups) on the thiophene or triazole ring .
- Biological testing: Correlate logP values (2.5–3.5) with membrane permeability in cell-based assays .
- 3D-QSAR modeling: Map electrostatic and steric fields to activity cliffs (e.g., increased hydrophobicity enhances antifungal potency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
